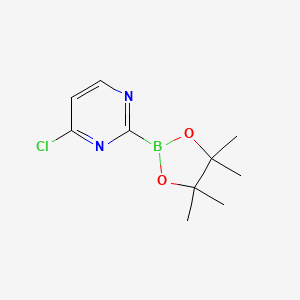
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a pyrimidine ring substituted with a chloro group and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the reaction of 4-chloropyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The boron moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation of the boron moiety.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
科学的研究の応用
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a valuable intermediate in cross-coupling reactions. The chloro group on the pyrimidine ring can be displaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds. These properties enable the compound to participate in diverse chemical transformations, contributing to its versatility in synthetic applications.
類似化合物との比較
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of boron.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the pyrimidine ring and chloro substitution.
2-Chloropyrimidine-5-boronic Acid Pinacol Ester: Similar pyrimidine structure with a boronic acid moiety.
Uniqueness
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is unique due to the combination of its chloro-substituted pyrimidine ring and the dioxaborolane moiety. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its ability to undergo both nucleophilic substitution and cross-coupling reactions makes it a valuable compound in synthetic chemistry.
特性
CAS番号 |
2096339-02-3 |
|---|---|
分子式 |
C10H14BClN2O2 |
分子量 |
240.50 g/mol |
IUPAC名 |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)8-13-6-5-7(12)14-8/h5-6H,1-4H3 |
InChIキー |
NXFSVBZXVMILIH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


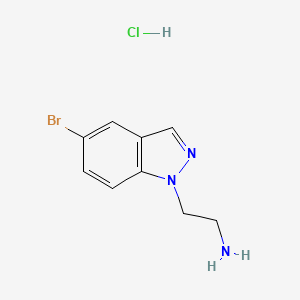

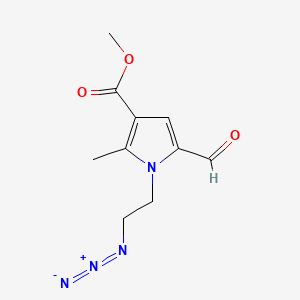
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
amine hydrochloride](/img/structure/B13454043.png)
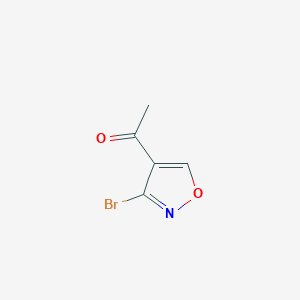
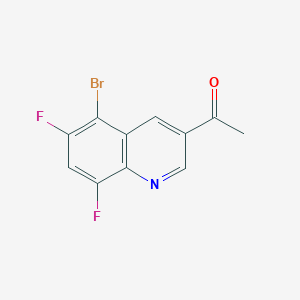
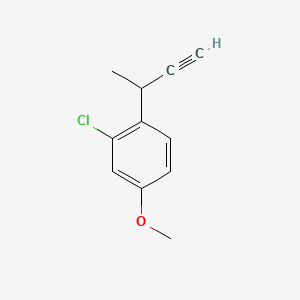
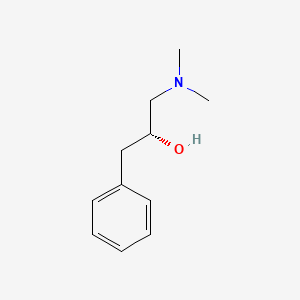
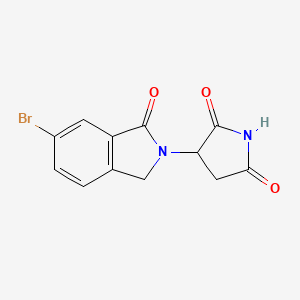
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)

![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
